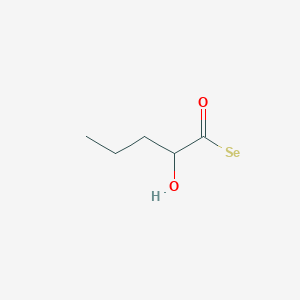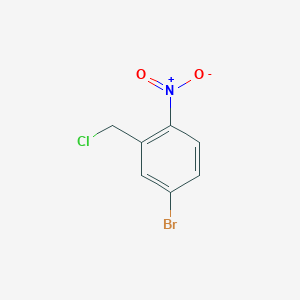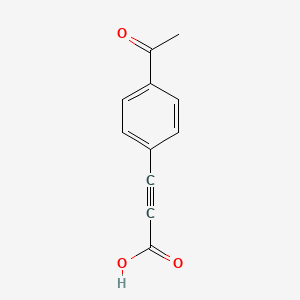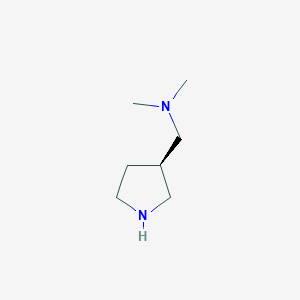
(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a chiral amine compound featuring a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This method is efficient for industrial-scale production.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs continuous flow reactors to maintain the necessary reaction conditions. The process involves multistage purification and separation by extractive and azeotropic distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
®-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows the compound to form hydrogen bonds and hydrophobic interactions with these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the dimethylamino group.
N-Methylpyrrolidine: Contains a single methyl group instead of two.
N,N-Dimethylpyrrolidine: Lacks the chiral center present in ®-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.
Uniqueness
®-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is unique due to its chiral center, which can lead to enantioselective interactions with biological targets. This property makes it particularly valuable in medicinal chemistry for the development of enantioselective drugs .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(3R)-pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
DDROADVTQNAKPF-SSDOTTSWSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CCNC1 |
Canonical SMILES |
CN(C)CC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


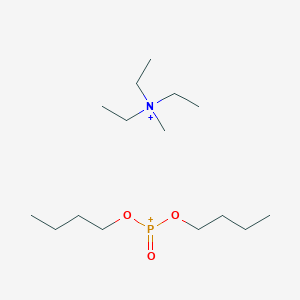
![2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12330000.png)
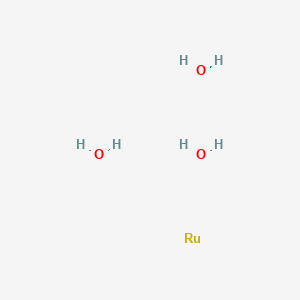
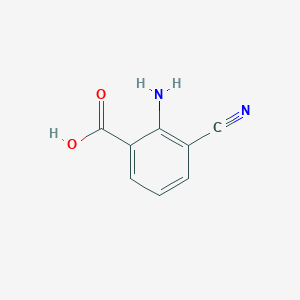
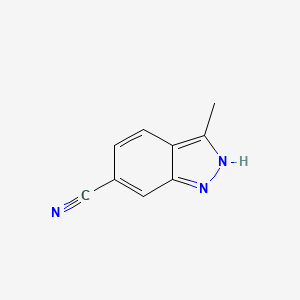

![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
![6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12330039.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)
